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molecular formula C9H14N2O B8792156 4-(5-Methyl-1,3-oxazol-2-yl)piperidine

4-(5-Methyl-1,3-oxazol-2-yl)piperidine

Cat. No. B8792156
M. Wt: 166.22 g/mol
InChI Key: RBDYQNIIWGTGOK-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

25 g 1-benzyl-4-(5-methyl-oxazol-2-yl)-1,2,3,6-tetrahydro-pyridine and 6 g palladium charcoal in 200 mL tetrahydrofuran and 200 mL ethanol were stirred at RT for 12 h under hydrogen atmosphere (30 psi). The mixture was filtered and the filtrate concentrated to yield 15 g of the desired product. Rf: 0.05 (petrolether/ethyl acetate=1/1), (M+H)+: 167
Name
1-benzyl-4-(5-methyl-oxazol-2-yl)-1,2,3,6-tetrahydro-pyridine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[O:15][C:16]([CH3:19])=[CH:17][N:18]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>O1CCCC1.C(O)C.[Pd]>[CH3:19][C:16]1[O:15][C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[N:18][CH:17]=1

Inputs

Step One
Name
1-benzyl-4-(5-methyl-oxazol-2-yl)-1,2,3,6-tetrahydro-pyridine
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C=1OC(=CN1)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=CN=C(O1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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